![molecular formula C14H8KNO2S B2551827 Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate CAS No. 2097893-99-5](/img/structure/B2551827.png)

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

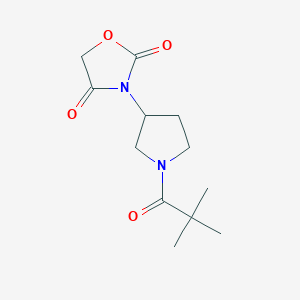

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a chemical compound with the molecular formula C14H8KNO2S . It is a complex organic compound that contains a potassium atom, a benzoate group, and a thieno[3,2-b]pyridin-7-yl group .

Synthesis Analysis

The synthesis of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate or similar compounds often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . These synthons are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis

The molecular structure of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is characterized by a thieno[3,2-b]pyridin-7-yl group attached to a benzoate group, which is then bound to a potassium atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can be found in databases like PubChem . These databases provide information on the compound’s molecular weight, exact mass, monoisotopic mass, and topological polar surface area .Applications De Recherche Scientifique

- Application : KTPB has shown promise as a p-type organic semiconductor. Researchers have synthesized and characterized derivatives of KTPB, which exhibit favorable optical and thermal properties . These properties make it suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.

- Application : Scientists have developed antibodies specific to asialo-erythropoietin (EPO lacking sialic acid residues). These antibodies aid in distinguishing natural urinary EPO from recombinant EPO (rHuEPO) in anti-doping control. The presence of specific isoforms in the asialo pattern of rHuEPO serves as evidence of its recombinant origin .

- Application : While not directly studied, KTPB’s properties could inspire novel materials for climate adaptation. For instance, its stability and functional groups might contribute to water purification, soil enhancement, or sustainable agriculture .

Organic Electronics and Semiconductors

Anti-Doping Control in Sports

Climate Change Adaptation Strategies

Orientations Futures

The future directions for research on Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, metal-organic frameworks involving similar compounds have been studied for their potential as sorbents for volatile solvents and gases .

Mécanisme D'action

Target of Action

The primary target of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is the G protein-coupled receptor kinase 2 (GRK2). This kinase plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell. This ATP-mimetic action allows the compound to inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs .

Biochemical Pathways

By inhibiting GRK2, Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate affects the GPCR signaling pathway. This can have downstream effects on various physiological processes, including cell growth, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate’s action largely depend on the specific GPCR being modulated. For instance, if the compound targets a GPCR involved in cell growth, it could potentially have anti-cancer effects .

Propriétés

IUPAC Name |

potassium;4-thieno[3,2-b]pyridin-7-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S.K/c16-14(17)10-3-1-9(2-4-10)11-5-7-15-12-6-8-18-13(11)12;/h1-8H,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAYLBGPPGFVRL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=NC=C2)C=CS3)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8KNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)

![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2551755.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)